1-(3,4-dimethylphenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dimethylphenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C18H26N2O4 and its molecular weight is 334.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Characterization
Synthesis of Novel Aromatic Polyamides : Aromatic polyamides with pendent 4,4′-dimethoxy-substituted triphenylamine (TPA) units were synthesized, showing good solubility and excellent thermal stability. These materials have potential applications in electrochromic devices due to their hole-transporting and electrochromic properties (Chang & Liou, 2008).
Antimicrobial Activity of Novel Compounds : Novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized and evaluated for their in vitro antimicrobial activities, indicating the potential for developing new antimicrobial agents (Hublikar et al., 2019).
Advanced Material Synthesis : The development of new polyamides with polyalicyclic cardo units, prepared through a direct polycondensation process, offers insights into the synthesis of materials with enhanced solubility and thermal properties, relevant for the creation of high-performance polymers (Hsiao et al., 1999).
Potential Pharmaceutical Applications
- Analogue Synthesis for Drug Development : Synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of the drug rhein, demonstrates the approach towards modifying existing drugs to improve systemic exposure, indicative of research applications in drug development and optimization (Owton et al., 1995).
Insights into Chemical Synthesis and Applications
Heterocyclic Compound Synthesis : The utility of enaminonitriles in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives showcases the versatility of key intermediates in creating a wide array of heterocyclic compounds, which are crucial in pharmaceuticals and materials science (Fadda et al., 2012).
Supramolecular Aggregation Study : Research on thiazolo[3, 2-a]pyrimidines, analyzing their structural modifications and supramolecular aggregation, offers valuable insights into the conformational features that influence compound interactions, with implications for the design of molecular assemblies and materials (Nagarajaiah & Begum, 2014).
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-12-5-6-15(7-13(12)2)20-9-14(8-16(20)21)17(22)19-10-18(3,23)11-24-4/h5-7,14,23H,8-11H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOGUKNODJEEBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC(C)(COC)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.